
2-(1-ethyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-ethyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Métodos De Preparación
The synthesis of 2-(1-ethyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid typically involves the introduction of the difluoroacetic acid moiety to the imidazole ring. One common synthetic route includes the reaction of 1-ethyl-1H-imidazole with difluoroacetic anhydride under controlled conditions. Industrial production methods may involve similar reactions but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-(1-ethyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the parent acid.
Aplicaciones Científicas De Investigación
2-(1-ethyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its imidazole moiety.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1-ethyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the difluoroacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
Comparación Con Compuestos Similares
Similar compounds to 2-(1-ethyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid include:
2-(1-methyl-1H-imidazol-4-yl)-2,2-difluoroacetic acid: This compound has a methyl group instead of an ethyl group, which may affect its binding affinity and biological activity.
2-(1-ethyl-1H-imidazol-4-yl)-2,2-dichloroacetic acid: The presence of chlorine atoms instead of fluorine atoms can lead to different chemical reactivity and biological properties.
2-(1-ethyl-1H-imidazol-4-yl)acetic acid: Lacking the difluoro substitution, this compound may have reduced potency in certain applications.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and potential biological activity due to the presence of the difluoroacetic acid moiety.
Propiedades
Fórmula molecular |
C7H8F2N2O2 |
|---|---|
Peso molecular |
190.15 g/mol |
Nombre IUPAC |
2-(1-ethylimidazol-4-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C7H8F2N2O2/c1-2-11-3-5(10-4-11)7(8,9)6(12)13/h3-4H,2H2,1H3,(H,12,13) |
Clave InChI |
JWXLMUAMXOIUPV-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(N=C1)C(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[1-(4-Iodophenyl)ethyl]amino}butan-2-ol](/img/structure/B13068709.png)
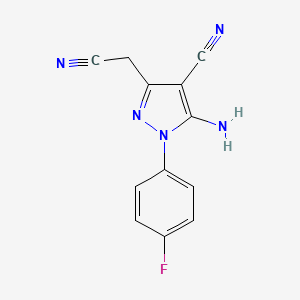

![tert-Butyl3-fluoro-1,8-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B13068742.png)
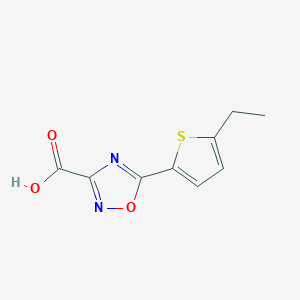
![1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane](/img/structure/B13068753.png)


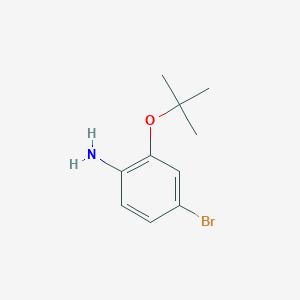
![2,2-dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide](/img/structure/B13068783.png)
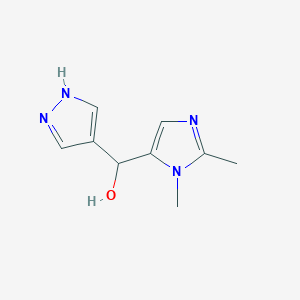
![2-Oxa-6-azaspiro[4.5]decane](/img/structure/B13068789.png)
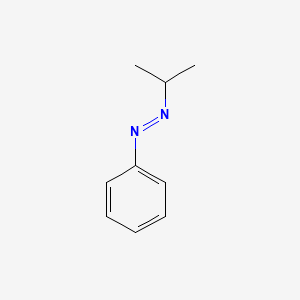
![2-cyano-3-[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13068795.png)
